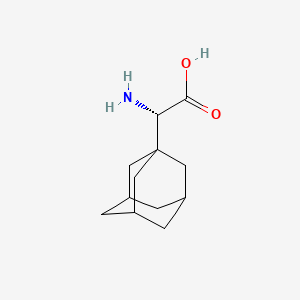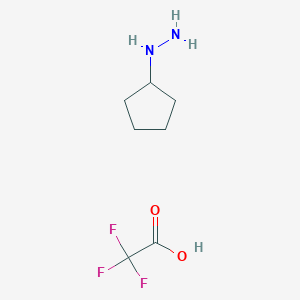![molecular formula C20H18F3N3O2 B12271475 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B12271475.png)
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}-4-(trifluorometoxi)benzamida es un compuesto orgánico complejo que presenta un anillo de pirazol, un grupo fenilo y una porción de trifluorometoxi benzamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}-4-(trifluorometoxi)benzamida generalmente implica varios pasos, comenzando con la preparación del anillo de pirazol. Un método común implica la reacción de un pirazol sustituido con arilo con tetracloroplatinato de potasio, seguido de la reacción del intermedio con un ligando 1,3-diquetonato que contiene pirazol . Las condiciones de reacción a menudo incluyen reflujo bajo una atmósfera inerte, como argón, en una mezcla de solventes como 2-etoxietanol y agua.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, también es común para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}-4-(trifluorometoxi)benzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en la porción de benzamida.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Solventes: Etanol, metanol, diclorometano.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}-4-(trifluorometoxi)benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos.
Mecanismo De Acción
El mecanismo de acción de N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}-4-(trifluorometoxi)benzamida implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en vías de enfermedades, ejerciendo así efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
2-(1-Metil-1H-pirazol-4-il)morfolina: Otro derivado de pirazol con diferentes sustituyentes.
5-(1-metil-1H-pirazol-4-il)-N-(2-metil-5-(3-(trifluorometil)benzamido)fenil)nicotinamida: Un compuesto con características estructurales similares pero diferentes grupos funcionales.
Singularidad
N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}-4-(trifluorometoxi)benzamida es única debido a su combinación específica de un anillo de pirazol, un grupo fenilo y una porción de trifluorometoxi benzamida. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C20H18F3N3O2 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-4-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C20H18F3N3O2/c1-26-13-17(12-25-26)15-4-2-14(3-5-15)10-11-24-19(27)16-6-8-18(9-7-16)28-20(21,22)23/h2-9,12-13H,10-11H2,1H3,(H,24,27) |
Clave InChI |
KRSGYOSUVNHCCZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12271399.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxyquinoline](/img/structure/B12271401.png)

![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12271408.png)
![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B12271411.png)

![3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12271419.png)
![1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B12271432.png)
![Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12271445.png)
![[1-(Difluoromethyl)cyclobutyl]methanamine](/img/structure/B12271446.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12271452.png)
![2-tert-butyl-1-(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B12271464.png)
![Methyl 4-({[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)benzoate](/img/structure/B12271469.png)
![2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12271471.png)
